molecular formula C18H13F3N4S B287327 6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287327
M. Wt: 374.4 g/mol
InChI Key: HLVBHDFVSQALMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTZ, is a heterocyclic compound that has gained significant attention in the field of materials science due to its unique properties. The molecule exhibits high electron mobility, excellent thermal stability, and good solubility, making it a promising candidate for use in various optoelectronic applications.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in electronic devices is based on its unique molecular structure. The molecule consists of a triazole-thiadiazole core that provides good electron-accepting properties, while the phenyl and trifluoromethyl groups on the periphery of the molecule provide good solubility and thermal stability. The high electron mobility of this compound is due to the efficient delocalization of the π-electrons across the molecule, which allows for easy transport of charge carriers.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and biocompatible, making it a promising candidate for use in biomedical applications such as bioelectronics and biosensors.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high electron mobility, excellent thermal stability, and good solubility. The compound is also relatively easy to synthesize in high yield and purity. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for research on 6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to explore its potential applications in biomedical devices such as bioelectronics and biosensors. Another direction is to investigate its use in other optoelectronic applications such as organic memory devices and organic lasers. Additionally, further research is needed to optimize the synthesis method of this compound to make it more cost-effective and scalable for industrial applications.
Conclusion
In conclusion, this compound is a promising compound with unique properties that make it a potential candidate for use in various optoelectronic applications. The compound exhibits high electron mobility, excellent thermal stability, and good solubility, making it a promising candidate for use in electronic devices. Further research is needed to explore its potential applications in biomedical devices and to optimize its synthesis method for industrial applications.

Synthesis Methods

6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a one-pot reaction of 5-(3,5-dimethylphenyl)-1,2,4-triazole-3-thiol and 4-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. The reaction can be carried out in various solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) at elevated temperatures. The product can be obtained in high yield and purity using column chromatography.

Scientific Research Applications

6-(3,5-Dimethylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its applications in organic electronics such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). OFETs based on this compound have shown high electron mobility and excellent air stability, making them promising candidates for use in electronic devices. This compound has also been used as an electron acceptor material in OPVs, where it has shown high power conversion efficiency. OLEDs based on this compound have exhibited good electroluminescence properties and high efficiency.

Properties

Molecular Formula

C18H13F3N4S

Molecular Weight

374.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4S/c1-10-7-11(2)9-13(8-10)16-24-25-15(22-23-17(25)26-16)12-3-5-14(6-4-12)18(19,20)21/h3-9H,1-2H3

InChI Key

HLVBHDFVSQALMK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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